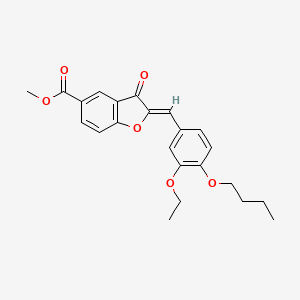
methyl (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE: is a complex organic compound with a unique structure that includes a benzofuran ring, a butoxy group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the butoxy and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE include other benzofuran derivatives with varying substituents. These compounds may share some chemical properties but differ in their specific applications and effects.
Uniqueness
What sets METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H24O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C23H24O6/c1-4-6-11-28-19-9-7-15(12-20(19)27-5-2)13-21-22(24)17-14-16(23(25)26-3)8-10-18(17)29-21/h7-10,12-14H,4-6,11H2,1-3H3/b21-13- |
InChI Key |
SUWASMQOYUCUJT-BKUYFWCQSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















